Trimethylsilyl 3,3-dimethylbutanoate
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Overview
Description
Trimethylsilyl 3,3-dimethylbutanoate is an organosilicon compound with the molecular formula C9H20O2Si. It is characterized by the presence of a trimethylsilyl group attached to a 3,3-dimethylbutanoate moiety. This compound is known for its chemical stability and is often used in organic synthesis and various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 3,3-dimethylbutanoate can be synthesized through the reaction of 3,3-dimethylbutanoic acid with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using automated systems to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 3,3-dimethylbutanoate undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols, amines, and thiols.
Acids and Bases: Hydrolysis reactions typically require acidic or basic conditions to proceed efficiently.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of 3,3-dimethylbutanoate can be formed.
Hydrolysis Product: The primary product of hydrolysis is 3,3-dimethylbutanoic acid.
Scientific Research Applications
Trimethylsilyl 3,3-dimethylbutanoate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a protecting group for carboxylic acids, allowing for selective reactions at other functional groups.
Biological Studies: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl 3,3-dimethylbutanoate involves the stabilization of reactive intermediates through the electron-donating effects of the trimethylsilyl group. This stabilization facilitates various chemical transformations, including nucleophilic substitution and hydrolysis reactions. The trimethylsilyl group acts as a temporary protecting group, allowing for selective reactions at other sites on the molecule .
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl Chloride: Used as a reagent for introducing trimethylsilyl groups into molecules.
Trimethylsilyl Ethanoate: Similar in structure but with an ethanoate moiety instead of a 3,3-dimethylbutanoate moiety.
Uniqueness
Trimethylsilyl 3,3-dimethylbutanoate is unique due to its specific combination of a trimethylsilyl group and a 3,3-dimethylbutanoate moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various synthetic and industrial applications .
Properties
IUPAC Name |
trimethylsilyl 3,3-dimethylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O2Si/c1-9(2,3)7-8(10)11-12(4,5)6/h7H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWZEHDUHRRRJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)O[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369942 |
Source
|
Record name | Trimethylsilyl 3,3-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61333-82-2 |
Source
|
Record name | Trimethylsilyl 3,3-dimethylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369942 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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